
Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate, commonly known as EMPACT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Structural Analysis
Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate and its derivatives have been synthesized and studied for various applications in scientific research. For instance, the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes were explored, highlighting the importance of thiophene derivatives in dye chemistry. These compounds were characterized by elemental analysis and spectral methods, with their solvatochromic behavior and tautomeric structures in various solvents being evaluated (Karcı & Karcı, 2012).
Biological Activity
The biological activity of thiophene derivatives has also been a significant area of research. Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized and exhibited notable antibacterial and antifungal activities, emphasizing the potential of these compounds in developing new antimicrobial agents (Altundas et al., 2010).
Another study focused on the synthesis of new thieno[2,3-d]pyrimidines, which demonstrated significant inhibitory activities against the growth of certain plants, indicating their potential use in agriculture as herbicidal agents (Wang et al., 2010).
Anticancer Properties
Furthermore, research into thiophene and benzothiophene derivatives has revealed their potential as cytotoxic agents against various cancer cell lines. This highlights the promise of thiophene derivatives in developing new anticancer drugs (Mohareb et al., 2016).
Antimicrobial Activity
The antimicrobial properties of 2-aminothiophene derivatives have been extensively studied, with many compounds displaying significant antibacterial activity. This research underscores the importance of thiophene derivatives in creating new antimicrobial drugs (Prasad et al., 2017).
特性
IUPAC Name |
ethyl 3-methyl-5-(3-phenylpropanoylamino)-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-23-18(22)16-12(2)15(24-11-19)17(25-16)20-14(21)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPAPEGPHNPXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=CC=C2)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


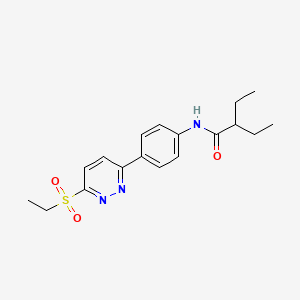
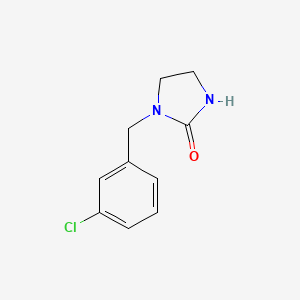
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)
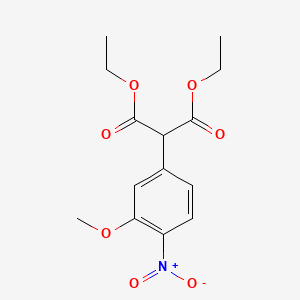
![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)
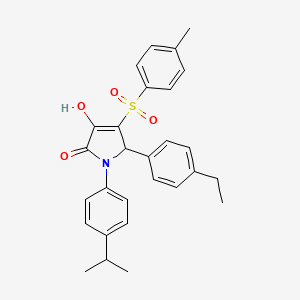
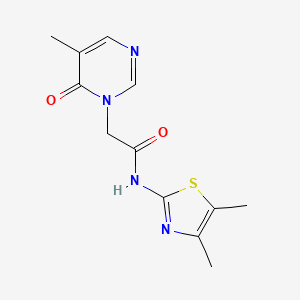
![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)
![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2648456.png)
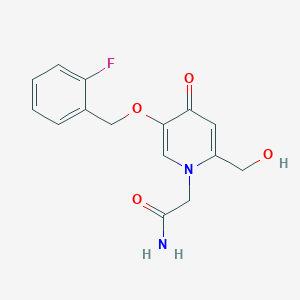
![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)